molecular formula C19H18N2O6S B1459750 (S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester CAS No. 1799661-04-3

(S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester

Cat. No. B1459750
M. Wt: 402.4 g/mol
InChI Key: PMBUWRFREZKCCN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is a useful research compound. Its molecular formula is C19H18N2O6S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science Applications

Thiophene derivatives have been studied for their role in the development of advanced materials. For instance, the intermolecular forces and functional group effects in the packing structure of thiophene derivatives are crucial for the design of molecular materials with specific properties, such as conductivity or photoreactivity. This understanding facilitates the creation of materials for electronics, photovoltaics, and more, emphasizing the importance of thiophene-based compounds in material science (Bettencourt‐Dias et al., 2005).

Pharmaceutical Applications

In pharmaceutical research, thiophene and pyrrolidine derivatives have shown potential as therapeutic agents. For example, the diastereoselective synthesis of specific non-peptidic compounds has been reported, demonstrating the significance of these compounds in developing treatments for conditions like idiopathic pulmonary fibrosis (Anderson et al., 2016). Such research highlights the versatility of thiophene derivatives in synthesizing compounds with potential therapeutic applications.

Organic Chemistry and Catalysis

Thiophene derivatives are also pivotal in organic chemistry, serving as building blocks for complex molecules. They are involved in various synthesis processes, including the creation of electrochromic and fluorescent polymers, which have applications in display technologies and sensors. The synthesis and manipulation of these compounds allow for the development of new materials with desirable optical and electronic properties (Cihaner & Algi, 2008).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c22-16-8-9-17(23)21(16)27-18(24)15(11-14-7-4-10-28-14)20-19(25)26-12-13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2,(H,20,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBUWRFREZKCCN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CS2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CS2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester

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